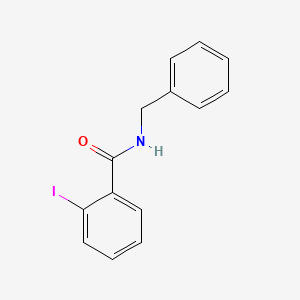
N-benzyl-2-iodobenzamide
Übersicht
Beschreibung
N-benzyl-2-iodobenzamide is a chemical compound with the molecular formula C14H12INO . It has a molecular weight of 337.16 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-iodobenzoic acid with benzyl amine . The reaction mixture is stirred at room temperature for 15 hours . The reaction mixture is then quenched with saturated NH4Cl and extracted with CH2Cl2 .Molecular Structure Analysis
The molecular structure of this compound consists of an aromatic ring inclined to the O1/C1/N1 plane of the amide . The InChI code for this compound is 1S/C14H12INO/c15-13-9-5-4-8-12 (13)14 (17)16-10-11-6-2-1-3-7-11/h1-9H,10H2, (H,16,17) .Wissenschaftliche Forschungsanwendungen
1. Chemistry and Pharmacology of N-substituted Benzamides
A detailed review was conducted on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, particularly N-substituted benzamides. These compounds, developed at the Upjohn Company in the 1970s and 1980s, have shown significant impact on drug markets and prevalence due to their psychoactive properties. The paper emphasizes the importance of international early warning systems in tracking emerging psychoactive substances and recommends pre-emptive research on the most likely compounds to emerge next (Sharma et al., 2018).
2. Environmental Presence and Impact of Benzamide Derivatives
The occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid with alkyl or benzyl groups (including benzamide derivatives), in aquatic environments were reviewed. Despite treatments that eliminate them relatively well from wastewater, these compounds are ubiquitous in surface water and sediments. The paper calls for further studies to improve knowledge regarding the toxicity of these chlorinated by-products (Haman et al., 2015).
3. Imaging Techniques and Receptor Studies Involving Benzamides
The paper discusses the evidence supporting the feasibility of using PET and SPECT neuroreceptor imaging techniques to measure acute fluctuations in dopamine synaptic concentration in the human brain. It particularly highlights the role of competition between DA and radioligands for binding to D2 receptors. The results contribute to the understanding of neuropsychiatric conditions and underscore the necessity of understanding the mechanism underlying the effects observed with benzamides to develop this imaging technique further (Laruelle, 2000).
4. Biological Applications of Benzothiazole and Benzamide Derivatives
Benzothiazole and benzamide derivatives are known to exhibit a wide range of biological properties, including antimicrobial and anticancer activities. The paper reviews the structural modifications of these scaffolds and discusses their therapeutic applications, emphasizing the need for full characterization of their toxicity for clinical usage (Ahmed et al., 2012).
Zukünftige Richtungen
Research on N-benzyl-2-iodobenzamide and similar compounds is ongoing, with potential applications in the development of new therapeutic agents . For instance, the development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry .
Eigenschaften
IUPAC Name |
N-benzyl-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHKXZHSHGGFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

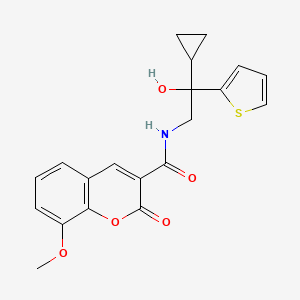
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2767730.png)
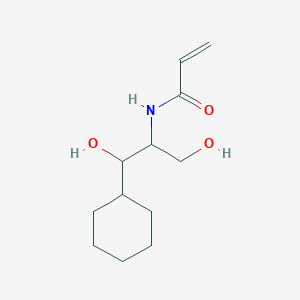
![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2767733.png)
![3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/no-structure.png)
![2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2767735.png)


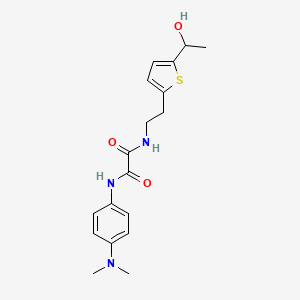

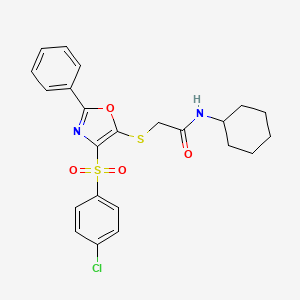

![2-(2-Fluorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2767750.png)
